

Technical Guide: 1-(Piperidin-4-yl)pyrrolidin-3-ol

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Compound of Interest

Compound Name: **1-(Piperidin-4-yl)pyrrolidin-3-ol**

Cat. No.: **B575834**

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CAS Number: 1220019-95-3 (dihydrochloride salt)

This technical guide provides a comprehensive overview of **1-(piperidin-4-yl)pyrrolidin-3-ol**, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, outlines a plausible synthetic route, and describes its potential biological activity as an inhibitor of the NLRP3 inflammasome, including a relevant experimental protocol.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of **1-(piperidin-4-yl)pyrrolidin-3-ol** and its dihydrochloride salt.

Table 1: General and Physicochemical Properties

Property	Value	Source
IUPAC Name	1-(piperidin-4-yl)pyrrolidin-3-ol	N/A
Synonyms	1-(4-Piperidinyl)-3-pyrrolidinol	[1]
CAS Number	1220019-95-3 (dihydrochloride)	[1]
Molecular Formula	C ₉ H ₁₈ N ₂ O (free base)	N/A
C ₉ H ₂₀ Cl ₂ N ₂ O (dihydrochloride)	[1]	
Molecular Weight	170.25 g/mol (free base)	N/A
243.17 g/mol (dihydrochloride)	[1]	
Topological Polar Surface Area (TPSA)	35.5 Å ²	[1]
Predicted logP	0.6486	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	1	[1]

Table 2: Purity and Storage

Property	Value	Source
Purity	≥95%	[1]
Storage Conditions	Room temperature, keep dry and cool	[1]

Synthesis

A plausible and efficient method for the synthesis of **1-(piperidin-4-yl)pyrrolidin-3-ol** is via a one-pot reductive amination reaction. This approach involves the reaction of a suitably

protected 3-oxopyrrolidine with a protected 4-aminopiperidine, followed by reduction of the resulting imine/enamine and subsequent deprotection.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

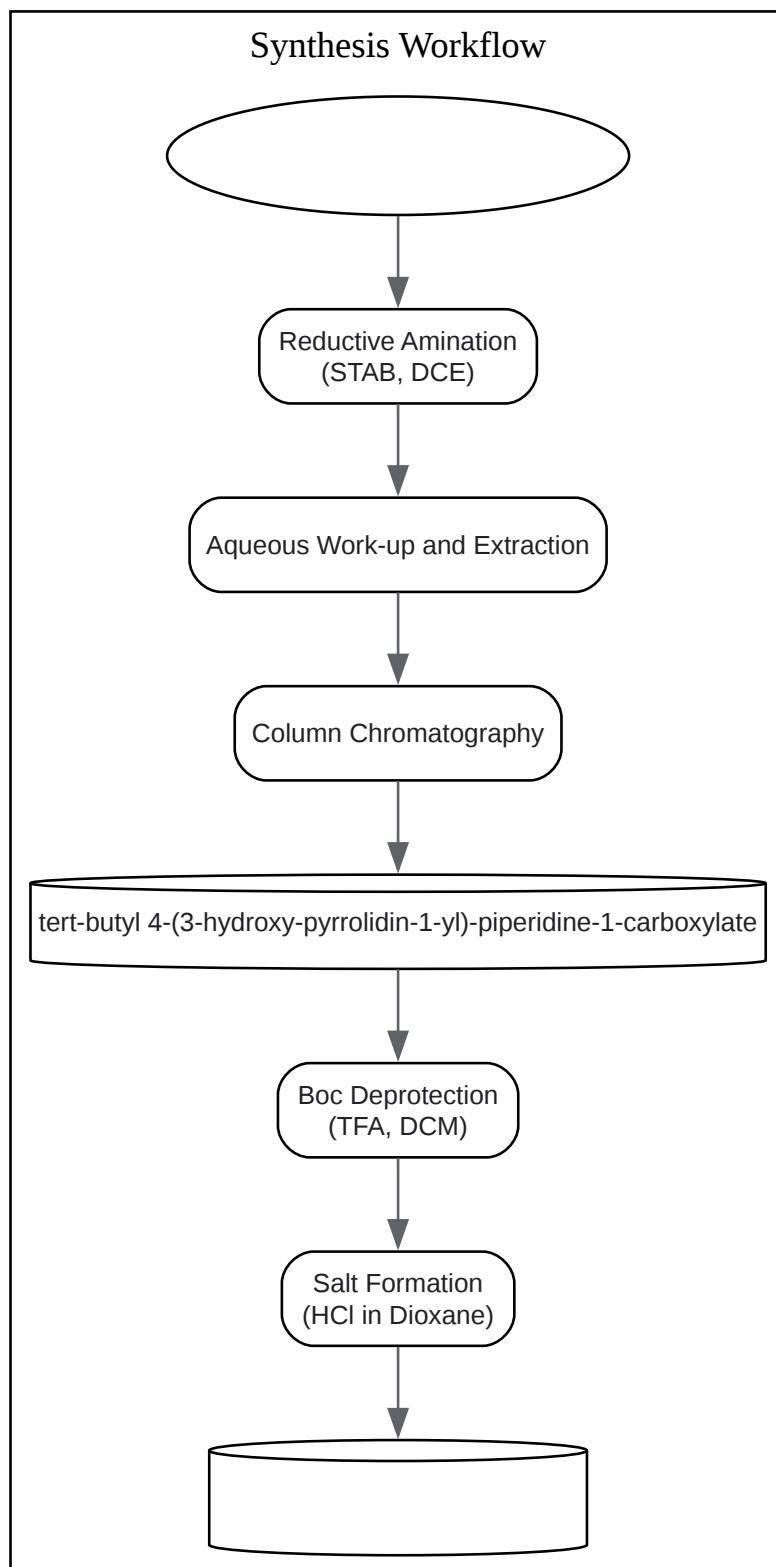
- 1-Boc-pyrrolidin-3-one
- 4-Amino-1-Boc-piperidine
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hydrochloric acid (4M in 1,4-dioxane)
- Diethyl ether

Procedure:

- Reaction Setup: To a solution of 1-Boc-pyrrolidin-3-one (1.0 eq) and 4-amino-1-Boc-piperidine (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

- Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).
- Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the protected intermediate, *tert*-butyl 4-(3-hydroxy-pyrrolidin-1-yl)-piperidine-1-carboxylate.
- Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of methanol and add a 4M solution of hydrochloric acid in 1,4-dioxane.
- Isolation: Induce precipitation by the addition of diethyl ether. Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum to yield **1-(piperidin-4-yl)pyrrolidin-3-ol** dihydrochloride as a solid.



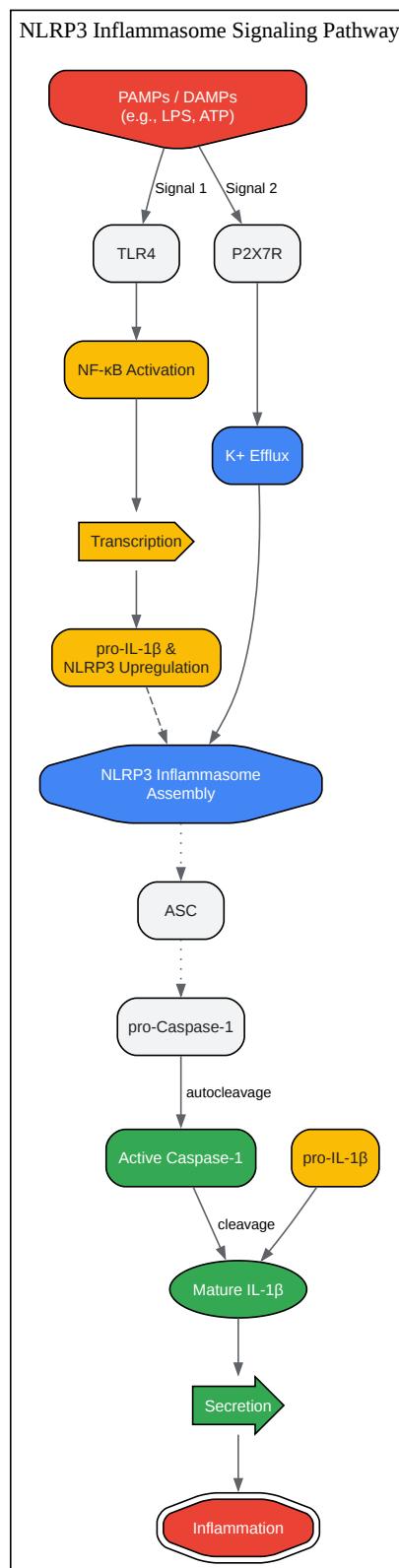
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Plausible synthetic workflow for **1-(piperidin-4-yl)pyrrolidin-3-ol**.

Biological Activity: NLRP3 Inflammasome Inhibition

Compounds with a 1-(piperidin-4-yl)pyrrolidine scaffold have been investigated for their potential to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases. Inhibition of this pathway is a promising therapeutic strategy.

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1 β (pro-IL-1 β). A second signal, such as extracellular ATP, triggers the assembly of the inflammasome complex, leading to the activation of caspase-1, which in turn cleaves pro-IL-1 β into its mature, pro-inflammatory form, IL-1 β .



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Simplified NLRP3 inflammasome activation pathway.

Experimental Protocol: In Vitro NLRP3 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a test compound, such as **1-(piperidin-4-yl)pyrrolidin-3-ol**, on NLRP3 inflammasome activation in THP-1 cells, a human monocytic cell line.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP)
- Test compound (**1-(piperidin-4-yl)pyrrolidin-3-ol**)
- Phosphate-buffered saline (PBS)
- Human IL-1 β ELISA kit
- 96-well cell culture plates

Procedure:

- Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of 1×10^6 cells/mL. Differentiate the monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
- Priming: After differentiation, remove the PMA-containing medium and wash the cells gently with PBS. Prime the cells by incubating with LPS (1 μ g/mL) in fresh serum-free RPMI-1640 medium for 3-4 hours.
- Compound Treatment: Following the priming step, treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 μ M) for 1 hour. Include a vehicle control (e.g.,

DMSO).

- **NLRP3 Activation:** Stimulate the NLRP3 inflammasome by adding ATP (5 mM) to the wells and incubate for 45-60 minutes.
- **Sample Collection:** After incubation, centrifuge the 96-well plate and carefully collect the cell culture supernatants.
- **IL-1 β Quantification:** Measure the concentration of secreted IL-1 β in the supernatants using a human IL-1 β ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Determine the IC₅₀ value of the test compound by plotting the percentage of IL-1 β inhibition against the log concentration of the compound.

This technical guide provides foundational information for researchers interested in **1-(piperidin-4-yl)pyrrolidin-3-ol**. Further investigation is required to fully elucidate its pharmacological profile and therapeutic potential.

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References

- 1. Pharmacological characterization of ATP- and LPS-induced IL-1 β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
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